3-Acetyl rocuronium
Description
Structure
2D Structure
Properties
CAS No. |
122483-73-2 |
|---|---|
Molecular Formula |
C34H55N2O5+ |
Molecular Weight |
571.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C34H55N2O5/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38/h6,25-32H,1,7-22H2,2-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
YTOBUTQXJPRYPH-XQIGCQGXSA-N |
Synonyms |
1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium Bromide; |
Origin of Product |
United States |
Ii. Synthesis and Derivatization Strategies for 3 Acetyl Rocuronium Bromide
Methodologies for Chemical Synthesis of 3-Acetyl Rocuronium (B1662866) Bromide
The synthesis typically begins with a foundational steroid molecule, which undergoes several transformations to build the necessary functional groups. A common and pivotal intermediate in this pathway is (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol. chemicalbook.comscbt.comechemi.com This diol is the direct precursor that undergoes acetylation.
The generation of this key diol intermediate can start from more fundamental precursors. Materials such as 5α-androstan-2-en-17-one or epiandrosterone (B191177) are often employed at the beginning of the synthetic route. ccspublishing.org.cnasianpubs.org These compounds are subjected to a series of reactions including epoxidation and ring-opening with morpholine (B109124) to introduce the required functionalities on the steroid's A-ring. ccspublishing.org.cn
| Compound Name | Role in Synthesis |
| 5α-androstan-2-en-17-one | Initial Starting Material |
| Epiandrosterone | Alternative Starting Material |
| (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol | Key Intermediate / Direct Precursor for Acetylation |
The formation of 3-Acetyl Rocuronium Bromide occurs during the final stages of the Rocuronium Bromide synthesis. The two critical reaction steps are acetylation and allylation.
Acetylation: The precursor, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, possesses two hydroxyl groups at the C3 and C17 positions. chemicalbook.com The synthesis of Rocuronium Bromide requires selective acetylation at the C17 position. However, under certain conditions, di-acetylation can occur, leading to the formation of the 3,17-diacetate intermediate. googleapis.comgoogle.com The use of a molar excess of an acetylating agent, such as acetyl chloride or acetic anhydride, can favor the formation of this di-acetylated product. unimi.it Some synthetic strategies even involve intentional di-acetylation followed by a selective de-acetylation at the 3-position to yield the mono-acetate required for Rocuronium. google.com
Quaternization (Allylation): The resulting di-acetylated intermediate is then reacted with allyl bromide. This reaction targets the tertiary nitrogen of the pyrrolidine (B122466) ring, leading to the formation of a quaternary ammonium (B1175870) salt. google.com This final step yields this compound Bromide. Optimization of this step involves controlling the equivalents of allyl bromide and the reaction temperature to ensure efficient conversion. google.com
| Reaction Step | Reagents & Solvents | Key Conditions | Product |
| Acetylation | (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, Acetic Anhydride, Acetic Acid, ZnCl₂ | Room temperature, Nitrogen atmosphere | 2β,16β-Bispiperidino-3α,17β-diacetoxy-5α-androstane |
| Quaternization | Di-acetylated intermediate, Allyl Bromide, Dichloromethane (B109758) | Room temperature, often under pressure | This compound Bromide |
The purification of this compound Bromide, particularly its separation from the mono-acetylated Rocuronium Bromide and the starting diol, is a critical challenge. Several laboratory techniques are employed to isolate and purify the compound.
Column chromatography is a primary method used to separate the di-acetylated, mono-acetylated, and unreacted diol compounds based on their differing polarities. googleapis.comgoogle.com Crystallization and recrystallization are also extensively used. googleapis.comgoogle.com A common procedure involves precipitating the final product from a solvent/anti-solvent system, such as dichloromethane and diethyl ether. google.comgoogle.com
For removing residual solvents and water, lyophilization (freeze-drying) is an effective technique. google.comgoogleapis.com This involves dissolving the crude product in water, freezing the solution rapidly, and then applying a vacuum to sublimate the water, which is gentle and avoids thermal degradation. google.comgoogleapis.com
| Technique | Purpose | Solvents/Materials Used |
| Column Chromatography | Separation of di-acetate, mono-acetate, and diol intermediates | Alumina, Silica (B1680970) Gel |
| Crystallization / Precipitation | Isolation and purification of the final product | Dichloromethane, Diethyl Ether, Acetone, n-Hexane |
| Lyophilization | Removal of residual solvents and water | Deionized Water |
| Active Carbon/Silica Gel Treatment | Removal of impurities from aqueous solution prior to lyophilization | Active Carbon, Silica Gel |
Targeted Derivatization for Research Probes and Analytical Standards
Isotopically labeled compounds are indispensable tools in analytical chemistry, particularly in quantitative mass spectrometry where they serve as ideal internal standards. The synthesis of an isotopically labeled analogue of this compound Bromide would involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure.
This can be achieved by using labeled precursors during the synthesis. For instance, ¹³C-labeled acetyl chloride or deuterated allyl bromide could be used in the acetylation and quaternization steps, respectively. The resulting labeled this compound Bromide would have a higher mass than its unlabeled counterpart but would exhibit identical chemical and chromatographic properties, making it an excellent internal standard for accurate quantification in complex biological matrices.
The inherent structure of this compound Bromide lacks a strong chromophore, which can limit its detectability in UV-Vis based analytical methods like HPLC. oup.com To overcome this, chemical modifications can be introduced to enhance its detectability.
One common strategy is derivatization to introduce a fluorescent tag . This can be done either pre- or post-column during HPLC analysis. By reacting the molecule with a strongly fluorescent reagent, a highly sensitive detection method using a fluorescence detector can be employed.
Another approach involves leveraging the electrochemical properties of the molecule. Methods such as HPLC with amperometric detection (HPLC-ED) have been developed for Rocuronium and its impurities. researchgate.net This technique relies on the electrochemical oxidation or reduction of the analyte at an electrode surface, offering high sensitivity and selectivity without the need for chemical derivatization. researchgate.net Modifications to the molecular structure could potentially be made to enhance this electrochemical activity, further lowering detection limits. Additionally, derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide can be used to improve volatility for analysis by gas chromatography (GC). oup.comresearchgate.net
Design and Synthesis of Covalent Probes for Receptor Binding Investigations
The investigation of ligand-receptor interactions is fundamental to understanding the mechanism of action of neuromuscular blocking agents like this compound Bromide. Covalent probes are invaluable tools in such studies, as they form a stable, irreversible bond with the target receptor, allowing for its identification, isolation, and characterization. nih.gov The design and synthesis of these probes require a strategic approach, integrating a recognition element, a reactive electrophilic group (warhead), and often a linker.
Design Principles
The rational design of a covalent probe based on the this compound Bromide scaffold would be guided by several key principles aimed at ensuring specific and efficient labeling of its target, the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov
Recognition Moiety: The core structure of this compound Bromide itself serves as the primary recognition element. Its steroidal backbone and the spatial arrangement of the morpholinyl and pyrrolidinium (B1226570) groups are crucial for initial non-covalent binding to the nAChR. semanticscholar.org This initial binding event positions the probe correctly within the receptor's binding pocket, increasing the likelihood of a specific covalent interaction. acs.org
Electrophilic Warhead: A critical component of the probe is the electrophilic "warhead," a reactive group capable of forming a covalent bond with a nucleophilic amino acid residue on the receptor. nih.gov The choice of warhead is determined by the desired reactivity and the potential target residues within the nAChR binding site, which may include cysteine, lysine, serine, or tyrosine. researchgate.net The reactivity of the warhead must be carefully tuned to be stable enough to reach its target without reacting non-specifically with other biomolecules, yet reactive enough to form a bond with the intended residue. scientist.com
Attachment Point and Linker: The warhead must be attached to the this compound Bromide scaffold at a position that does not significantly hinder its binding affinity for the nAChR. A linker group may be used to connect the warhead to the scaffold, providing spatial separation and flexibility to allow the warhead to reach its target residue without disrupting the primary binding interactions of the core molecule. Potential attachment points could include modifications of the allyl group on the pyrrolidinium nitrogen or derivatization of the morpholino group.
The table below outlines potential electrophilic warheads that could be incorporated into a this compound Bromide-based covalent probe and their corresponding target amino acid residues.
| Warhead | Target Amino Acid Residue(s) | Covalent Reaction Type |
| Acrylamide (B121943) | Cysteine | Michael Addition |
| Chloroacetamide | Cysteine, Lysine, Histidine | Nucleophilic Substitution |
| Fluorosulfonyl | Tyrosine, Serine, Lysine, Histidine | Sulfonyl-Fluoride Exchange (SuFEx) |
| Epoxide | Cysteine, Serine, Threonine | Ring-Opening/Nucleophilic Addition |
| Isothiocyanate | Lysine, Cysteine | Addition to form Thiourea/Dithiocarbamate |
Synthesis Strategies
The synthesis of a covalent probe derived from this compound Bromide would leverage established synthetic routes for Rocuronium Bromide, with additional steps to introduce the electrophilic warhead. ccspublishing.org.cn A plausible strategy would involve the synthesis of a modified quaternizing agent that already contains the warhead or a precursor to it.
A hypothetical synthetic pathway could begin with a late-stage intermediate in the synthesis of Rocuronium Bromide, such as (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol 17-acetate. This intermediate possesses the core steroidal structure and the necessary functional groups for the final quaternization step.
The synthesis could proceed as follows:
Synthesis of a Modified Allyl Bromide Derivative: An allyl bromide derivative containing the desired electrophilic warhead would be synthesized. For instance, to install an acrylamide warhead, a linker with a terminal amine could be attached to allyl bromide, followed by reaction with acryloyl chloride.
Quaternization: The key intermediate, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol 17-acetate, would then be reacted with the synthesized warhead-containing allyl bromide derivative. This quaternization reaction would selectively occur at the more nucleophilic nitrogen of the pyrrolidine ring, yielding the final covalent probe.
The following table summarizes a hypothetical reaction scheme for the synthesis of a this compound Bromide-based covalent probe featuring an acrylamide warhead.
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol 17-acetate | N-(3-bromopropyl)acrylamide, Acetonitrile (B52724), Heat | This compound Bromide Acrylamide Probe |
Receptor Binding Investigations
Once synthesized, these covalent probes would be used in a variety of biochemical and pharmacological assays to investigate the nAChR. By forming an irreversible bond, the probe can be used for:
Receptor Labeling and Identification: The covalent attachment allows for the specific labeling of the nAChR. If the probe includes a reporter tag (e.g., a fluorescent dye or biotin), the receptor can be visualized in tissues or isolated for further analysis.
Binding Site Mapping: After covalent labeling, the receptor-probe complex can be proteolytically digested, and the resulting peptide fragments analyzed by mass spectrometry. This allows for the precise identification of the amino acid residue that formed the covalent bond, providing critical information about the structure of the binding pocket.
Functional Studies: By irreversibly blocking the binding site, these probes can be used to study the functional consequences of receptor inhibition in a more definitive manner than with reversible ligands.
The development of such covalent probes for this compound Bromide would represent a significant advancement in the tools available for studying neuromuscular blocking agents and their interactions with the nicotinic acetylcholine receptor.
Iii. Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, providing a detailed map of the atoms within a molecule. For a complex structure like 3-Acetyl Rocuronium (B1662866) Bromide, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-Acetyl Rocuronium Bromide is expected to be complex, with distinct signals corresponding to the protons of the androstane (B1237026) steroid skeleton, the morpholinyl group, the N-allyl pyrrolidinium (B1226570) moiety, and the two acetyl groups.
The presence of the additional acetyl group at the C3 position, compared to Rocuronium Bromide, would cause a significant downfield shift for the proton at this position (H-3) due to the deshielding effect of the acetate's carbonyl group. Signals for the two acetyl methyl groups would appear as sharp singlets, likely in the δ 2.0-2.2 ppm region. The protons of the allyl group would be clearly identifiable by their characteristic chemical shifts and coupling patterns in the vinyl region (δ 5.0-6.0 ppm) and the allylic region (around δ 4.0 ppm). The numerous overlapping signals from the steroid backbone protons would require two-dimensional techniques for complete assignment.
| Proton Group | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| Steroid Backbone (CH, CH₂) | 0.8 - 2.5 | Complex, overlapping multiplet signals. |
| C18-CH₃ & C19-CH₃ | 0.8 - 1.2 | Two distinct singlets. |
| Acetyl (CH₃CO) at C3 & C17 | ~2.0 and ~2.1 | Two sharp singlets, each integrating to 3 protons. |
| Morpholinyl Protons (-NCH₂CH₂O-) | 2.4 - 2.8 (N-CH₂) and 3.6 - 3.8 (O-CH₂) | Multiplets corresponding to the two distinct methylene (B1212753) environments. |
| Pyrrolidinium & Allyl Protons | 3.0 - 4.5 (ring CH₂, allylic CH₂) | Complex multiplets due to the quaternary nitrogen. |
| H-3 & H-17 | 4.5 - 5.2 | Downfield shifted multiplets due to adjacent acetate (B1210297) groups. |
| Allyl Vinyl Protons (=CH, =CH₂) | 5.2 - 6.0 | Distinct multiplets showing characteristic vinyl coupling patterns. |
Note: The chemical shifts are representative and based on the analysis of the parent compound, Rocuronium Bromide, and established substituent effects in steroid chemistry. Actual values may vary depending on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound Bromide would display 34 distinct signals, corresponding to each unique carbon atom in the structure.
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Steroid Backbone (CH₃, CH₂, CH, C) | 10 - 60 |
| Carbons bonded to Nitrogen (Morpholine, Pyrrolidinium) | 50 - 75 |
| Carbons bonded to Oxygen (C3, C17, Morpholine) | 65 - 85 |
| Allyl Group (=CH₂, =CH-) | 120 - 140 |
| Acetyl Carbonyls (C=O) | 170 - 172 |
| Acetyl Methyls (CH₃) | 20 - 25 |
Note: The chemical shifts are representative and based on typical values for steroidal and heterocyclic compounds. oregonstate.educompoundchem.com
For a molecule with the complexity of this compound Bromide, 1D NMR spectra alone are insufficient for a complete and unambiguous assignment of all proton and carbon signals. Two-dimensional (2D) NMR techniques are crucial for mapping the intricate network of connections within the molecule. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton connectivity within the individual rings of the steroid skeleton and the side chains. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the assignment of carbon resonances based on their attached, and often more easily assigned, protons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connectivity across quaternary carbons and heteroatoms. For instance, an HMBC experiment would show a correlation from the acetyl methyl protons to the carbonyl carbon and to C-3 (or C-17), unequivocally confirming the locations of the acetate esters. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid rings.
Together, these 2D NMR experiments provide a comprehensive and detailed structural characterization, enabling the complete and confident assignment of the this compound Bromide structure. youtube.com
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. docksci.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of large, polar, and thermally labile molecules, including quaternary ammonium (B1175870) salts like this compound Bromide. nih.govnih.gov In positive ion mode ESI-MS, the molecule does not fragment extensively. Instead, it is detected as the intact cation, resulting from the loss of its bromide counter-ion.
For this compound Bromide (C₃₄H₅₅BrN₂O₅), the expected ion in the ESI-MS spectrum would be [M-Br]⁺, which corresponds to the cation [C₃₄H₅₅N₂O₅]⁺. This would produce a primary peak at an m/z value corresponding to the molecular weight of the cation.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). docksci.com This precision allows for the determination of the elemental formula of the ion, as each unique combination of atoms has a specific theoretical exact mass. nih.gov
For the this compound cation, HRMS would be used to confirm its elemental composition as C₃₄H₅₅N₂O₅⁺. The experimentally measured exact mass would be compared to the theoretical (calculated) exact mass to provide unambiguous identification and differentiate it from other compounds that might have the same nominal mass. researchgate.net
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula (Cation) | C₃₄H₅₅N₂O₅⁺ | - |
| Nominal Mass (Cation) | 571 | ESI-MS |
| Theoretical Exact Mass (Cation) | 571.4111 | HRMS |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural confirmation of this compound Bromide and for elucidating its fragmentation pathways. In research settings, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and specificity for analyzing complex mixtures. oup.com
The analysis begins with a soft ionization method, typically Electrospray Ionization (ESI), which generates the intact molecular ion of the compound. For this compound Bromide (C₃₄H₅₅BrN₂O₅), the quaternary ammonium structure results in a prominent singly charged cation [M]⁺ at a mass-to-charge ratio (m/z) of approximately 571.8. nih.gov This precursor ion is then selected in the first mass analyzer and subjected to Collision-Induced Dissociation (CID). docksci.com
The resulting product ions are analyzed in the second mass analyzer, providing a characteristic fragmentation pattern, or "fingerprint," of the molecule. Based on the known fragmentation of the parent compound, Rocuronium, key fragmentation pathways for this compound Bromide can be predicted. oup.comnih.gov Common fragmentation points include:
Loss of the allyl group from the pyrrolidinium ring.
Cleavage of the two acetyl groups at positions C3 and C17.
Fission of the morpholinyl and pyrrolidinium rings .
Cleavage within the steroidal backbone .
High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the exact mass of both precursor and product ions, enabling the calculation of elemental compositions and further confirming the identity of the fragments. nih.gov This detailed fragmentation data is crucial for differentiating this compound Bromide from other related impurities and degradation products, ensuring its precise structural identification. nih.govdocksci.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound Bromide. By analyzing the absorption of infrared radiation at specific wavenumbers, a spectrum is generated that corresponds to the vibrational frequencies of the molecule's bonds.
The IR spectrum of this compound Bromide is expected to show characteristic absorption bands that confirm its structure, which is distinguished from Rocuronium Bromide primarily by the presence of an acetyl group at the 3-position instead of a hydroxyl group. mdpi.com Key expected peaks include:
C-H Stretching (Alkanes): Strong absorptions around 2850-2970 cm⁻¹ corresponding to the C-H bonds of the steroidal skeleton and alkyl groups. mdpi.com
C=O Stretching (Esters): A strong, prominent band in the region of 1735-1750 cm⁻¹. The presence of two ester functional groups (at C3 and C17) would make this peak particularly significant for identification. mdpi.com
C=C Stretching (Alkene): A medium absorption peak around 1645 cm⁻¹ due to the allyl group attached to the pyrrolidinium nitrogen. mdpi.com
C-N Stretching: Absorptions in the 1200-1380 cm⁻¹ range, indicative of the morpholine (B109124) and pyrrolidinium ring structures. mdpi.com
C-O Stretching (Esters and Ethers): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bonds of the ester and ether (morpholine) groups. mdpi.com
Unlike Rocuronium, this compound Bromide would lack the characteristic broad O-H stretching band around 3300-3500 cm⁻¹, which is a key differentiating feature. mdpi.com
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Alkane) | 2850-2970 | Strong |
| C=O (Ester) | 1735-1750 | Strong |
| C=C (Alkene) | ~1645 | Medium |
| C-N (Amine) | 1200-1380 | Medium-Strong |
| C-O (Ester/Ether) | 1000-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis in Research
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying any chromophores (light-absorbing groups). In the structure of this compound Bromide, the primary chromophores are the two carbonyl groups (C=O) of the ester functions and the carbon-carbon double bond (C=C) of the allyl group.
Research on the parent compound, Rocuronium Bromide, shows a maximum absorption (λmax) in the lower UV region, typically around 207-210 nm. mdpi.comresearchgate.net This absorption is attributed to the n→π* electronic transitions of the carbonyl groups and the π→π* transition of the alkene group. Since this compound Bromide shares these same chromophoric groups, its UV-Vis spectrum is expected to be very similar, exhibiting a λmax in the same range of 200-220 nm. mdpi.comgoogle.comnih.gov This characteristic absorption allows for its detection and quantification in various chromatographic techniques.
Advanced Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic methods are central to assessing the purity of this compound Bromide and separating it from the active pharmaceutical ingredient (Rocuronium Bromide) and other related substances.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity assessment of Rocuronium Bromide and its related compounds, including this compound Bromide. nih.govresearchgate.netsemanticscholar.org Various HPLC methods have been developed to achieve effective separation and quantification.
Common approaches include:
Normal-Phase and HILIC Chromatography: Given the polar nature of these quaternary ammonium compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on silica (B1680970) or amino-bonded columns is often employed. researchgate.netmfd.org.mk A typical mobile phase might consist of a high percentage of an organic solvent like acetonitrile (B52724) with a small amount of an aqueous buffer (e.g., ammonium formate). mfd.org.mk
Ion-Pair Reversed-Phase Chromatography: This technique can also be used, where an ion-pairing reagent is added to the mobile phase to improve the retention and separation of the charged analytes on a reversed-phase column (e.g., C18).
Detection is commonly performed using a UV detector set at the compound's λmax (around 210 nm). researchgate.netgoogle.com More advanced methods may utilize amperometric detection or mass spectrometry (LC-MS) for enhanced sensitivity and specificity. nih.govresearchgate.net Method development focuses on optimizing parameters such as column chemistry, mobile phase composition (pH, ionic strength, organic modifier), and temperature to achieve baseline separation of all relevant impurities. mfd.org.mk
| Parameter | Condition 1 mfd.org.mk | Condition 2 researchgate.net | Condition 3 google.com |
|---|---|---|---|
| Column | Purospher STAR Si (150 x 4.6 mm, 5 µm) | NH₂-bonding silica gel | Octadecylsilane bonded silica |
| Mobile Phase | Acetonitrile : Ammonium Formate (B1220265) Buffer (pH 7.0) (90:10) | Acetonitrile : Tetramethyl Ammonium Hydroxide (pH 7.4) (90:10) | Gradient of Ammonium Carbonate and Acetonitrile-Tetrahydrofuran |
| Flow Rate | 2.0 mL/min | Not Specified | 0.5-1.5 mL/min |
| Detection | UV at 210 nm | UV at 207 nm | UV at 200-220 nm |
| Column Temperature | 30 °C | 35 °C | 30-40 °C |
Due to its high molecular weight and non-volatile nature as a quaternary ammonium salt, this compound Bromide cannot be directly analyzed by Gas Chromatography (GC). However, GC is a critical technique in two main areas related to its analysis:
Analysis of Residual Solvents: GC with a flame ionization detector (FID) is the standard method for quantifying volatile organic solvents (e.g., acetone, acetonitrile, dichloromethane) that may remain from the synthesis and purification process. magtechjournal.com A capillary column, such as a DB-624, is typically used with a temperature-programmed oven to separate the various solvents. magtechjournal.com
Analysis after Derivatization or Pyrolysis: In a research context, GC-MS could be used to analyze the steroidal backbone after chemical derivatization or pyrolysis. Derivatization of any hydroxyl groups (though absent in this compound Bromide, this is relevant for related impurities) to form more volatile silyl (B83357) ethers can facilitate GC analysis. nih.gov Pyrolysis-GC-MS would break the molecule into smaller, volatile fragments that can be separated and identified, providing structural information.
The steroidal structure of this compound Bromide contains numerous chiral centers, meaning it can exist as multiple stereoisomers. nih.gov Because different stereoisomers can have different biological activities, it is crucial to control the stereochemical purity of the main compound.
Chiral chromatography, most often a specialized form of HPLC, is used to separate enantiomers and diastereomers. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica support) are widely used and have proven effective for separating a broad range of chiral compounds, including those with multiple stereocenters. nih.gov
The development of a chiral separation method for this compound Bromide would involve screening various CSPs and mobile phases (often in normal-phase or polar organic mode) to find conditions that provide adequate resolution between the desired isomer and its potential stereoisomeric impurities. nih.gov This ensures the stereochemical integrity of the compound.
Iv. Mechanistic Pharmacological Investigations in Vitro and Preclinical Cellular Models
Receptor Binding Affinity and Selectivity Studies
The initial step in characterizing the pharmacological profile of a compound like 3-Acetyl Rocuronium (B1662866) Bromide involves determining its affinity and selectivity for its molecular target, primarily the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.
Quantitative Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. In a hypothetical study for 3-Acetyl Rocuronium Bromide, these assays would involve incubating preparations of cells or tissues expressing nAChRs with a fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of unlabeled this compound Bromide. The ability of this compound Bromide to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Kᵢ), a measure of its binding affinity.
Interactive Data Table: Hypothetical Radioligand Binding Affinity of this compound Bromide for nAChRs
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) |
| This compound Bromide | Adult Muscle (α₁β₁δε) | [³H]-Epibatidine | Data not available |
| This compound Bromide | Neuronal α₇ | [¹²⁵I]-α-bungarotoxin | Data not available |
| Rocuronium Bromide | Adult Muscle (α₁β₁δε) | [³H]-Epibatidine | Reference Value |
Fluorescence-Based Binding Assays
Fluorescence-based assays offer a non-radioactive alternative for studying ligand-receptor interactions. These methods can utilize fluorescently labeled ligands or receptors. A competitive binding assay could be designed where a fluorescently tagged analogue of acetylcholine or another nAChR antagonist competes with this compound Bromide for binding to the receptor. A decrease in the fluorescence signal would correlate with the displacement of the fluorescent probe by this compound Bromide, from which the binding affinity (as IC₅₀ or Kᵢ) could be determined.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a powerful label-free technique that provides real-time data on the kinetics of molecular interactions. In the context of this compound Bromide, purified nAChR protein would be immobilized on a sensor chip. Solutions containing varying concentrations of this compound Bromide would then be flowed over the chip. The binding and dissociation of the compound to the receptor are monitored in real-time, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Interactive Data Table: Hypothetical SPR Kinetic Analysis of this compound Bromide Binding to nAChRs
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (nM) |
| This compound Bromide | Data not available | Data not available | Data not available |
| Rocuronium Bromide | Reference Value | Reference Value | Reference Value |
Ion Channel Modulation and Electrophysiological Studies on Isolated Cells
To understand the functional consequences of this compound Bromide binding to its target, electrophysiological studies on isolated cells or neuromuscular junction models are essential.
Patch-Clamp Electrophysiology on Neuromuscular Junction Models
The patch-clamp technique allows for the direct measurement of ion flow through single ion channels. In an in vitro neuromuscular junction model, consisting of co-cultured motor neurons and muscle cells, the application of this compound Bromide would be expected to modulate the currents elicited by acetylcholine. By measuring the changes in the amplitude and frequency of postsynaptic currents, the antagonistic properties of the compound can be quantified. This would provide a functional measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Interactive Data Table: Hypothetical Electrophysiological Potency of this compound Bromide
| Preparation | Agonist | Measured Parameter | IC₅₀ (µM) |
| Cultured Myotubes | Acetylcholine | Inhibited Current | Data not available |
| Isolated Neuromuscular Junction | Endogenous ACh | Miniature End-Plate Potential Amplitude | Data not available |
Calcium Imaging to Assess Cellular Responses
Activation of nAChRs on muscle cells leads to membrane depolarization and a subsequent influx of calcium ions (Ca²⁺), which is the trigger for muscle contraction. Calcium imaging techniques, using fluorescent Ca²⁺ indicators, can visualize and quantify these changes in intracellular calcium concentration. In a cellular model, the ability of this compound Bromide to inhibit the acetylcholine-induced rise in intracellular Ca²⁺ would be assessed. This would provide another functional measure of its antagonistic activity.
Enzyme Interaction Profiling (e.g., Cholinesterase Inhibition)
No studies were identified that investigated the interaction of this compound Bromide with enzymes, including but not limited to cholinesterases. The primary mechanism of action for the parent compound, Rocuronium Bromide, involves competitive antagonism at nicotinic acetylcholine receptors, and its action is reversed by acetylcholinesterase inhibitors. nih.govpatsnap.com However, direct interaction data for this compound Bromide with these or any other enzymes is not publicly available.
Comparative In Vitro Pharmacological Profiling with Rocuronium and Other Steroidal Neuromuscular Blockers
Direct comparative studies profiling the in vitro pharmacology of this compound Bromide against Rocuronium or other steroidal neuromuscular blockers (e.g., Vecuronium, Pancuronium) are absent from the scientific literature. While the pharmacological profiles of various neuromuscular blocking agents are well-documented, drugbank.comwikipedia.org the specific activity of this compound Bromide remains uncharacterized. Structure-activity relationship studies that might be inferred from its status as an impurity have not been published. vulcanchem.com
V. Metabolic Pathways and Biotransformation Studies of 3 Acetyl Rocuronium Bromide
Identification of Biotransformation Products and Downstream Metabolites
The biotransformation of 3-Acetyl Rocuronium (B1662866) Bromide is expected to yield several metabolites through the sequential or simultaneous hydrolysis of its two acetyl groups. The primary metabolites would likely be Rocuronium Bromide (via deacetylation at the 3-position), a 17-desacetyl analogue (via deacetylation at the 17-position), and a di-hydroxy analogue from the loss of both acetyl groups.
Table 1: Potential Biotransformation Products of 3-Acetyl Rocuronium Bromide
| Metabolite Name | Precursor Compound | Metabolic Reaction |
|---|---|---|
| Rocuronium Bromide | This compound Bromide | Hydrolysis (Deacetylation at C-3) |
| 17-desacetyl-3-acetyl-rocuronium | This compound Bromide | Hydrolysis (Deacetylation at C-17) |
| 2β-(4-morpholinyl)-16β-(1-allylpyrrolidinium)-5α-androstane-3α,17β-diol Bromide | This compound Bromide | Dihydrolysis (Deacetylation at C-3 & C-17) |
To definitively identify and characterize the metabolites of this compound Bromide, standardized in vitro studies using liver fractions are essential. Incubations with human liver microsomes and cryopreserved hepatocytes are the primary methods for investigating hepatic metabolism.
Liver Microsomes : This subcellular fraction is rich in Cytochrome P450 (CYP) enzymes and is used to study Phase I oxidative metabolism. While hydrolysis is the expected major pathway for this compound Bromide, microsomal studies can determine any contribution of CYP enzymes to its biotransformation.
Hepatocytes : As whole cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways, including hydrolysis by esterases and subsequent conjugation reactions. The disappearance of the parent compound and the appearance of metabolites are monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
Table 2: Typical Experimental Design for In Vitro Hepatocyte Metabolism Study
| Parameter | Description |
|---|---|
| Test System | Cryopreserved human hepatocytes |
| Incubation Medium | Williams E Medium supplemented with L-glutamine and HEPES |
| Substrate Concentration | Typically 1-10 µM of this compound Bromide |
| Cell Density | 0.5 - 1.0 x 10^6 viable cells/mL |
| Incubation Conditions | 37°C in a humidified incubator with 5% CO2 |
| Time Points | 0, 15, 30, 60, 120, 240 minutes |
| Analysis | LC-MS/MS for quantification of parent compound and metabolites |
The gut microbiome possesses a vast and diverse enzymatic capacity, distinct from hepatic enzymes, which can significantly contribute to drug metabolism. researchgate.net Steroid compounds, in particular, are known to be substrates for bacterial enzymes. nih.govphysiology.org For this compound Bromide, key potential reactions mediated by intestinal microflora include:
Hydrolysis : Bacterial esterases could contribute to the deacetylation of the compound.
Reduction : Gut bacteria are capable of reductive reactions, which could potentially modify the steroid core or other functional groups. nih.gov
Investigations would involve anaerobic incubation of this compound Bromide with pooled human fecal slurries or specific bacterial cultures (e.g., Clostridium species) to identify metabolites unique to the gut environment. researchgate.net
Enzymology of this compound Bromide Metabolism
The enzymatic processes governing the metabolism of this compound Bromide are likely dominated by hydrolytic enzymes (esterases), with a potential minor role for oxidative enzymes (CYP450s) and subsequent conjugation enzymes.
While the metabolism of the parent compound, Rocuronium, is minimal, it has been shown to interact with and inhibit several key drug-metabolizing CYP isoforms. juniperpublishers.com Specifically, in vitro studies have demonstrated that Rocuronium can inhibit CYP3A4, CYP2C9, and CYP2C19. This suggests that the aminosteroid structure can access the active site of these enzymes.
Although direct oxidative metabolism of the stable androstane (B1237026) core of this compound Bromide by CYPs may be limited, it cannot be ruled out without specific investigation. mdpi.comnih.govnih.gov Potential minor metabolic pathways could include hydroxylation at various positions on the steroid skeleton. The primary relevance of CYP enzymes may lie in the potential for drug-drug interactions, where this compound Bromide or its metabolites could inhibit the metabolism of co-administered drugs.
The most probable and significant metabolic pathway for this compound Bromide is hydrolysis, mediated by esterases. nih.gov The molecule contains two ester bonds (at the C-3 and C-17 positions), which are susceptible to cleavage by carboxylesterases, cholinesterases, and other non-specific esterases present in the liver, plasma, and other tissues. nih.govwordpress.com
Deacetylation at C-3 : Hydrolysis of the 3-acetyl group would yield Rocuronium Bromide as a metabolite.
Deacetylation at C-17 : Hydrolysis of the 17-acetyl group would yield a 3-acetyl, 17-hydroxy analogue. This is analogous to the primary metabolite of Rocuronium, which is 17-desacetyl-rocuronium. nih.govdrugbank.com
The metabolism of the related compound Vecuronium, which is deacetylated to 3-desacetylvecuronium and 17-desacetylvecuronium, strongly supports the central role of esterases in the biotransformation of this class of aminosteroids. youtube.comwikianesthesia.org
Phase II conjugation reactions typically follow Phase I metabolism to increase the water solubility of metabolites and facilitate their excretion. Once this compound Bromide is hydrolyzed by esterases to produce hydroxylated metabolites (such as Rocuronium and the di-hydroxy analogue), these newly exposed hydroxyl groups become potential sites for glucuronidation.
A study analyzing the metabolites of Rocuronium in human bile identified eleven Phase I metabolites and two Phase II metabolites, confirming that conjugation pathways are relevant for this compound class. bvsalud.org Therefore, it is plausible that the hydroxylated metabolites of this compound Bromide could undergo glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes in the liver before being excreted into the bile or urine.
Metabolic Stability and Clearance Assessment in In Vitro Systems
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a key parameter evaluated early in drug discovery to predict in vivo half-life and clearance. springernature.com These assessments are typically conducted using in vitro systems that contain a rich complement of metabolizing enzymes, such as liver microsomes or hepatocytes. springernature.com
Research Findings:
For a hypothetical compound like this compound Bromide, the presence of two ester linkages (at the 3- and 17-positions) would make it a likely substrate for hydrolytic enzymes, primarily carboxylesterases (CES). An in vitro stability assessment would involve incubating this compound Bromide with human liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. The rate of disappearance allows for the calculation of the in vitro half-life (t½) and the intrinsic clearance (Clint), which is the inherent ability of the liver to metabolize a drug. springernature.com
The expected metabolites would be 17-desacetyl-rocuronium (hydrolysis at the 3-position), a hypothetical "3-desacetyl-rocuronium" (hydrolysis at the 17-position, which is the known metabolite of rocuronium), and a di-hydroxy analogue (hydrolysis at both positions). The rate of formation of these metabolites would be quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com
Below is an illustrative data table representing typical results from an in vitro metabolic stability assay in human liver microsomes.
Table 1: Illustrative Metabolic Stability of this compound Bromide in Human Liver Microsomes This table is for illustrative purposes only and does not represent actual experimental data.
| Incubation Time (minutes) | Parent Compound Remaining (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 12 |
Calculated In Vitro Half-Life (t½): 25 minutes
Calculated Intrinsic Clearance (Clint): 55.4 µL/min/mg protein
Reaction Phenotyping for Specific Metabolizing Enzymes
Reaction phenotyping is the process of identifying the specific enzymes and isoenzymes responsible for a drug's metabolism. nih.govnih.gov This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes. sygnaturediscovery.com The two primary approaches for reaction phenotyping are:
Recombinant Enzymes: The compound is incubated individually with a panel of cDNA-expressed human enzymes (e.g., various Cytochrome P450 isoforms) to directly identify which ones can metabolize the substrate. nih.gov
Chemical Inhibition: The compound is incubated in human liver microsomes in the presence and absence of known selective inhibitors for specific enzyme pathways. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. visikol.comlabcorp.com
Research Findings:
For Rocuronium Bromide, metabolism is minimal and primarily involves hydrolysis, which is typically catalyzed by esterases rather than Cytochrome P450 (CYP) enzymes. derangedphysiology.comwfsahq.org However, studies have shown that rocuronium can interact with and inhibit certain CYP enzymes, notably CYP3A4, and to a lesser extent, CYP2C9 and CYP2C19. nih.govresearchgate.net This indicates a potential for interaction at the enzyme level, although these CYPs are not primarily responsible for its clearance. nih.gov
For this compound Bromide, reaction phenotyping would be essential to determine the relative contributions of different enzyme families to its hydrolysis. Given its structure, carboxylesterases (such as CES1 and CES2) would be the primary candidates for investigation. A comprehensive phenotyping study would also include a panel of major CYP450 enzymes to assess any potential oxidative metabolism, although this is less likely to be a major pathway for this class of compounds. The FDA recommends evaluating major CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A in phenotyping experiments. visikol.com
Table 2: Illustrative Reaction Phenotyping Profile for this compound Bromide This table is for illustrative purposes only and does not represent actual experimental data. It is based on the expected hydrolysis of ester bonds.
| Enzyme/System | Method | Contribution to Metabolism (%) |
|---|---|---|
| Carboxylesterases (CES) | Recombinant CES1/CES2 & Chemical Inhibition | ~85% |
| CYP3A4/5 | Recombinant CYP3A4 & Chemical Inhibition | <10% |
| Other CYPs | Recombinant Enzymes & Chemical Inhibition | <5% |
| Other Pathways (e.g., non-enzymatic hydrolysis) | Comparison with heat-inactivated microsomes | <5% |
Vi. Advanced Analytical Methodologies for Research Sample Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Quantification
LC-MS/MS stands as a primary technique for the determination of 3-Acetyl Rocuronium (B1662866) Bromide due to its high sensitivity, selectivity, and specificity. nih.gov Methods are often developed to resolve the active pharmaceutical ingredient (Rocuronium) from its impurities, including the diacetate impurity, 3-Acetyl Rocuronium Bromide. nih.govresearchgate.net
The complexity of research matrices, such as plasma or pharmaceutical formulations, necessitates effective sample preparation to minimize interference and enhance analytical sensitivity. The quaternary ammonium (B1175870) structure of this compound Bromide influences the choice of extraction technique. researchgate.netoup.com
Protein Precipitation: For biological samples like plasma, protein precipitation is a common and straightforward approach. Acetonitrile (B52724) is frequently used as the precipitating agent. After adding the solvent to the plasma sample, the mixture is centrifuged, and the clear supernatant is collected for analysis. This method is effective for removing high-molecular-weight proteins. researchgate.net In some procedures, a combination of chloroform (B151607) and trichloroacetic acid is used for precipitation, followed by purification with methanol. oup.comresearchgate.net
Liquid-Liquid Extraction (LLE): LLE is employed to isolate the analyte from complex sample matrices. Due to the positive charge of the analyte, an ion-pairing agent is often required. The process can involve forming an ion pair with iodide, followed by extraction into an organic solvent like dichloromethane (B109758). nih.govnih.gov This technique offers cleaner extracts compared to protein precipitation.
Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup than LLE. While specific SPE protocols for this compound Bromide are not detailed in isolation, methods developed for Rocuronium and related aminosteroidal compounds can be applied. Weak cation exchange cartridges are suitable for extracting these positively charged molecules from solution. semanticscholar.org
Achieving optimal chromatographic separation between this compound Bromide, Rocuronium, and other closely related impurities is paramount. This requires careful selection of the stationary phase, mobile phase composition, and gradient conditions.
Stationary Phase: Reversed-phase columns, such as C18 and phenyl-hexyl, are commonly used for the analysis of Rocuronium and its impurities. researchgate.netresearchgate.net For instance, an end-capped C18 column can provide good separation. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully applied, using a bare silica (B1680970) column, which is particularly effective for separating polar and charged analytes. mfd.org.mkresearchgate.net
Mobile Phase: The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile. To improve peak shape and resolution for the charged analytes, additives are crucial.
Acidic modifiers such as trifluoroacetic acid (0.1%) or formic acid are often included. researchgate.netnih.gov
Buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) at a controlled pH (e.g., pH 3.0 or 5.5) are also frequently used to ensure consistent ionization and retention. researchgate.netresearchgate.net
In HILIC methods, a high percentage of acetonitrile (e.g., 90%) with an ammonium formate buffer is used. mfd.org.mkresearchgate.net
Elution: Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of all impurities within a reasonable run time. nih.gov
Table 1: Example Chromatographic Conditions for Analysis of Rocuronium and Related Impurities
| Parameter | Condition 1 | Condition 2 | Condition 3 (HILIC) |
| Column | End-capped C18 nih.gov | Phenyl-hexyl researchgate.net | Atlantis HILIC Silica (50 mm × 2.1 mm, 5 µm) researchgate.net |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid researchgate.net | 5 mM Ammonium Formate (pH 3.0) researchgate.net | 20 mM Ammonium Acetate (pH 3.0) researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid researchgate.net | Acetonitrile researchgate.net | Acetonitrile researchgate.net |
| Elution | Gradient nih.gov | Isocratic/Gradient | Isocratic (22:78, A:B) researchgate.net |
| Flow Rate | 250 µL/min nih.gov | Not specified | 300 µL/min researchgate.net |
Mass spectrometry detection, particularly with a tandem mass spectrometer (MS/MS), provides the high selectivity needed for unambiguous quantification.
Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used for Rocuronium and its derivatives, as the quaternary ammonium group readily accepts a positive charge. oup.com The mass spectrum for Rocuronium typically shows a base peak ion at m/z 529, corresponding to the molecular cation. researchgate.netoup.com For this compound Bromide (Impurity B), with a molecular formula of C34H55BrN2O5, the expected molecular cation would have a distinct m/z ratio. pharmaffiliates.com
Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification in complex mixtures. It involves selecting a specific precursor ion (e.g., the molecular ion of this compound Bromide) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This provides two levels of mass selectivity. While specific transitions for every impurity are not always published, a common product ion for Rocuronium (m/z 529) is m/z 487, resulting from deacetylation. researchgate.netoup.com A similar fragmentation pathway involving the loss of an acetyl group could be expected for this compound Bromide.
Table 2: Illustrative Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode researchgate.net |
| Interface | TurboIon Spray researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Precursor Ion (Q1) for Rocuronium | m/z 529 researchgate.netoup.com |
| Product Ion (Q3) for Rocuronium | m/z 487 (deacetylation) researchgate.netoup.com |
Validation according to regulatory guidelines (e.g., ICH) ensures that the analytical method is suitable for its intended purpose. mfd.org.mk For research applications, key validation parameters include linearity, accuracy, precision, and sensitivity (LOD/LOQ).
Linearity: The method demonstrates linearity over a specified concentration range. For Rocuronium analysis, linear ranges from 4–500 ng/mL and 25-2,000 ng/mL have been reported with correlation coefficients (r²) greater than 0.998. researchgate.netnih.gov Similar performance is expected for related impurities.
Accuracy and Precision: Accuracy is assessed by recovery studies, with values typically ranging from 92% to 115%. researchgate.netnih.gov Precision, measured as the relative standard deviation (RSD), is evaluated at intra-day and inter-day levels, with values generally below 15%. nih.govresearchgate.net
Limit of Detection (LOD) and Quantification (LOQ): Sensitivity is critical for impurity analysis. For Rocuronium in biological matrices, LOQs as low as 4 ng/mL and 5 ng/mL have been achieved using LC-MS/MS. nih.govoup.com Methods for pharmaceutical preparations report LOQs for impurities ranging from 25 to 750 ng/mL. nih.gov
Table 3: Summary of LC-MS/MS Method Validation Parameters for Rocuronium Analysis
| Validation Parameter | Reported Performance |
| Linearity Range | 4–500 ng/mL researchgate.net |
| Correlation Coefficient (r²) | > 0.998 researchgate.net |
| Accuracy (% Recovery) | 92% - 112% nih.gov |
| Precision (% RSD) | < 15% nih.gov |
| LOQ (in plasma) | 4 ng/mL oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Analysis
GC-MS offers an alternative approach for the analysis of Rocuronium and its related compounds, although it is less common than LC-MS due to the low volatility and thermal lability of these molecules. The analysis of this compound Bromide by GC-MS requires specific sample preparation steps to make the analyte suitable for gas-phase analysis.
A developed GC-MS method for Rocuronium involves an initial ion-pair formation with iodide, followed by a single-step liquid-liquid extraction with dichloromethane. nih.gov Due to the non-volatile nature of the steroid structure, derivatization may be necessary to improve thermal stability and chromatographic behavior, for example, using agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide. oup.com The method can quantify Rocuronium with a limit of quantification of 26 ng/mL. nih.gov While this method was developed for Rocuronium and its metabolite 17-desacetylrocuronium, the principles are directly applicable to the analysis of this compound Bromide in research samples, provided the method shows adequate separation and response for this specific impurity. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Separation in Research
Capillary Electrophoresis is a powerful separation technique known for its high efficiency and resolution, making it well-suited for the challenging separation of structurally similar impurities from a parent drug. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge and size. nih.gov
For the analysis of Rocuronium and related quaternary ammonium compounds, Capillary Zone Electrophoresis (CZE) is the most common mode. researchgate.net The separation is typically performed in bare fused-silica capillaries. The composition of the background electrolyte (BGE) is critical for achieving separation. Acidic buffers, such as acetate-ammonium, are often preferred to avoid the degradation of aminosteroidal compounds, which can be unstable in alkaline conditions. researchgate.net The use of cyclodextrins as additives in the BGE can further enhance the resolution between closely related compounds. researchgate.net While specific CE methods focusing solely on this compound Bromide are not widely published, methods developed for the impurity profiling of Rocuronium and other neuromuscular blocking agents demonstrate the capability of CE to resolve these complex mixtures. semanticscholar.orgresearchgate.net
Immunoassay Development for High-Throughput Screening in Research Settings
The development of immunoassays for high-throughput screening (HTS) of this compound Bromide presents a valuable tool for rapid and large-scale research investigations. Due to its status as a small molecule, this compound Bromide is considered a hapten, meaning it is not immunogenic on its own. aptamergroup.com To elicit an immune response and generate the necessary antibodies for an immunoassay, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). aptamergroup.com The characteristics and quality of this hapten-protein conjugate are critical factors that influence the quality and specificity of the antibodies produced. nih.govresearchgate.net
The most common immunoassay format for the quantification of small molecules is the competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA). creative-diagnostics.comacs.org In this format, the this compound Bromide in a research sample competes with a known amount of a labeled version of the compound (e.g., enzyme-conjugated) for a limited number of binding sites on specific antibodies that are typically immobilized on a microplate. creative-diagnostics.com The resulting signal is inversely proportional to the concentration of this compound Bromide in the sample. creative-diagnostics.com
Developing such an assay involves several key steps:
Hapten-Carrier Conjugate Synthesis: Covalently linking this compound Bromide to a carrier protein. The density of the hapten on the protein is a crucial parameter affecting the immune response. nih.govresearchgate.net
Antibody Production: Immunizing animals with the conjugate to produce either polyclonal or monoclonal antibodies. Monoclonal antibodies are often preferred for their high specificity and affinity, though they can be more challenging to produce for small drug molecules. nih.gov
Assay Optimization: Fine-tuning parameters such as antibody and conjugate concentrations, incubation times, and buffer conditions to achieve the desired sensitivity and dynamic range.
Validation: Assessing the assay's performance for specificity, precision, accuracy, and reproducibility.
While traditional ELISAs are widely used, newer platforms can offer significantly enhanced sensitivity. For instance, Single Molecule Array (Simoa) technology has been adapted for competitive immunoassays and has been shown to be approximately 50-fold more sensitive than conventional ELISA for small-molecule detection. nih.govresearchgate.netquanterix.com This increased sensitivity allows for the measurement of analytes at extremely low concentrations, which was previously not feasible. nih.govdrugtargetreview.com
Table 1: Conceptual Framework for Competitive Immunoassay Development for this compound Bromide
| Phase | Step | Key Considerations | Primary Objective |
|---|---|---|---|
| Reagent Preparation | Hapten-Carrier Conjugation | Choice of carrier protein (e.g., BSA, KLH); conjugation chemistry; hapten-to-carrier molar ratio. researchgate.net | Create a stable and immunogenic conjugate. |
| Antibody Generation | Choice of monoclonal vs. polyclonal antibodies; immunization and hybridoma screening protocols. nih.gov | Produce antibodies with high affinity and specificity for this compound Bromide. | |
| Assay Development | Assay Format Selection | Competitive ELISA is standard for small molecules. creative-diagnostics.com Advanced formats like Simoa could be explored for higher sensitivity. nih.gov | Establish a reliable detection principle. |
| Optimization | Titration of coating antigen and primary antibody; optimization of incubation times, temperatures, and buffer compositions. | Maximize signal-to-noise ratio and achieve desired analytical sensitivity. | |
| Data Analysis | Selection of a suitable non-linear curve-fitting model (e.g., four-parameter logistic fit) to generate a standard curve. acs.org | Enable accurate quantification of the analyte in unknown samples. | |
| Validation | Performance Characterization | Assessment of specificity, sensitivity (limit of detection), dynamic range, precision (intra- and inter-assay), and accuracy. | Ensure the assay is robust, reliable, and fit for its intended research purpose. |
Bioanalytical Method Development for Non-Human Biological Matrices (e.g., animal tissue homogenates, plasma)
For preclinical research, robust and validated bioanalytical methods are essential for the quantitative determination of this compound Bromide and its parent compound, rocuronium, in various non-human biological matrices. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), with the latter being considered a gold standard due to its superior sensitivity and selectivity. rsc.org
A sensitive and selective HPLC method has been developed for the quantification of rocuronium and its potential metabolites in plasma and tissue homogenates. nih.gov This method typically involves a liquid-liquid extraction step to isolate the analyte from the complex biological matrix. nih.govnih.gov For example, samples can be prepared by extraction with dichloromethane after mixing with a KI-glycine buffer. nih.gov Chromatographic separation is then performed on a reversed-phase HPLC column, followed by fluorimetric detection. nih.gov
LC-MS/MS methods offer even greater performance for bioanalysis. japsonline.com These methods involve protein precipitation from plasma samples, often using acetonitrile, followed by chromatographic separation and detection by mass spectrometry. nih.gov The validation of these bioanalytical methods is performed according to established guidelines to ensure reliability. japsonline.compensoft.net Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. japsonline.com
Accuracy and Precision: Accuracy should be within 85-115% of the nominal value, and precision (coefficient of variation) should not exceed 15%, except at the lower limit of quantification (LLOQ), where 80-120% for accuracy and ≤20% for precision are acceptable. pensoft.net
Linearity: Establishing a linear relationship between the instrument response and known concentrations of the analyte. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles and storage at different temperatures. nih.gov
Research has demonstrated the successful application of these methods in animal studies. For instance, a microdialysis technique has been validated for quantifying interstitial rocuronium concentrations in the muscle tissue of dogs, with samples analyzed by HPLC. nih.gov Furthermore, LC-MS/MS methods have been fully validated for determining rocuronium in plasma, demonstrating high sensitivity and robustness suitable for pharmacokinetic investigations. nih.gov
Table 2: Summary of Bioanalytical Methods for Rocuronium in Non-Human Matrices
| Matrix | Analytical Method | Sample Preparation | Separation Column | Detection | LLOQ | Reference |
|---|---|---|---|---|---|---|
| Plasma, Tissue Homogenates | HPLC | Liquid-liquid extraction with dichloromethane | Reversed-phase | Fluorimetric (Ex: 385 nm, Em: 452 nm) | 10 ng/mL (in plasma) | nih.gov |
| Human Plasma (animal method applicable) | LC-ESI-MS | Liquid-liquid extraction with dichloromethane after ion pairing | Symmetry Shield RP-18 (50 x 2.1 mm, 3.5 µm) | Electrospray Ionization Mass Spectrometry (ESI-MS) | 25 ng/mL | nih.gov |
| Dog Muscle Interstitial Fluid | HPLC | Microdialysis | Not specified | Not specified | Not specified | nih.gov |
Vii. Structure Activity Relationship Sar and Molecular Modeling Studies
Computational Chemistry Approaches for Conformational and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the most stable conformation (equilibrium geometry) and electronic properties of neuromuscular blocking agents. mdpi.comresearchgate.net For 3-Acetyl Rocuronium (B1662866) Bromide, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles.
A key aspect of this analysis is understanding the distribution of electron density and the resulting electrostatic potential. Mapping the electrostatic potential onto the electron density isosurface helps identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net This information is crucial for predicting non-covalent interactions, such as hydrogen bonds and electrostatic attractions, with its biological target. The introduction of the 3-acetyl group would likely alter the local electronic environment on the A-ring of the steroid nucleus compared to the 3-hydroxyl group of rocuronium, potentially influencing its interaction with receptor residues.
Table 1: Theoretical Physicochemical Properties of Rocuronium Bromide Relevant for Computational Analysis
| Property | Predicted Value | Significance for Modeling |
|---|---|---|
| Molecular Weight | ~610 g/mol | Influences diffusion and binding kinetics; larger molecules may have more contact points but poorer permeability. mdpi.com |
| Topological Polar Surface Area (TPSA) | 59 Ų | Predicts the molecule's ability to form polar interactions, key for receptor binding. nih.gov |
| Log P (Octanol-Water Partition Coefficient) | ~0 | Indicates amphiphilic character, affecting partitioning between aqueous and lipid environments. mdpi.com |
| Rotatable Bond Count | 8 | Defines the conformational flexibility of the molecule, which is critical for adapting to the receptor binding site. guidechem.com |
This interactive table summarizes key computed properties of the parent compound, Rocuronium Bromide, which serve as a baseline for modeling its 3-acetyl derivative.
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. escholarship.org An MD simulation of 3-Acetyl Rocuronium Bromide, either in a solvent environment or in complex with its receptor, would provide a detailed view of its conformational flexibility. By simulating the movements of every atom based on a defined force field, MD can reveal the range of shapes the molecule can adopt and the energetic favorability of these conformations. nih.gov
These simulations are particularly valuable for understanding how the molecule behaves in a biological context. For instance, simulating the molecule within a lipid bilayer can provide insights into its interaction with cell membranes. nih.gov For this compound Bromide, MD simulations could clarify whether the 3-acetyl group introduces any conformational constraints or new stable states compared to rocuronium, which could impact its binding affinity and kinetics at the nAChR. drexel.edu
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in elucidating the binding mechanism of neuromuscular blockers like this compound Bromide at the nAChR.
Aminosteroidal neuromuscular blocking agents are known to act as competitive antagonists at the nAChR, located at the muscle endplate. researchgate.netderangedphysiology.com The primary binding site is at the interface between the α and non-α subunits of this pentameric ligand-gated ion channel. nih.govnih.gov Specifically, for muscle-type nAChRs, there are two distinct binding sites: one at the α/ε interface and another at the α/δ interface. nih.gov
Computational docking of this compound Bromide into a homology model of the nAChR would be used to identify the most probable binding pockets. The docking algorithms would place the ligand in various orientations within the receptor's potential binding areas and score them based on energetic favorability. This process helps confirm that the molecule targets the same acetylcholine (B1216132) binding sites as its parent compound, rocuronium. nih.gov
Once docked, the specific interactions between this compound Bromide and the amino acid residues of the nAChR can be analyzed. The bulky steroid nucleus, the two quaternary nitrogen centers, and the specific functional groups all contribute to binding. researchgate.netresearchgate.net The analysis would focus on identifying key interactions such as:
Cation-π interactions: Between the quaternary nitrogen atoms of the ligand and aromatic residues (e.g., tryptophan, tyrosine) in the receptor binding pocket.
Hydrogen bonds: The ester carbonyls of the 3-acetyl and 17-acetate groups could act as hydrogen bond acceptors.
The modification at the 3-position is significant. While rocuronium has a 3-hydroxyl group capable of acting as a hydrogen bond donor, the 3-acetyl group in this derivative can only act as a hydrogen bond acceptor. This change would alter the specific hydrogen bonding network within the binding site, which could lead to a different binding affinity compared to rocuronium. Docking studies, combined with binding energy calculations (e.g., using MM/PBSA or MM/GBSA methods), can predict whether this structural change results in a stronger or weaker interaction with the receptor.
Pharmacophore Modeling for Theoretical Activity Prediction
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to exert a specific biological activity. For aminosteroidal neuromuscular blockers, the key pharmacophoric features are well-established.
A typical pharmacophore for this class of compounds includes:
Two cationic centers (the quaternary and tertiary amines), which are crucial for binding to the anionic sites of the nAChR. researchgate.net
A specific distance between these two nitrogen atoms, dictated by the rigid steroid scaffold.
A defined spatial arrangement of hydrogen bond acceptors and donors.
A pharmacophore model for nAChR antagonists would be generated based on a set of known active compounds, including rocuronium, vecuronium, and pancuronium (B99182). nih.gov The structure of this compound Bromide would then be mapped onto this model to assess its fit. The degree to which its functional groups align with the pharmacophoric features provides a theoretical prediction of its neuromuscular blocking activity. The replacement of the 3-hydroxyl group with a 3-acetyl group would be a key point of evaluation, determining if the new arrangement of a hydrogen bond acceptor at this position is favorable within the established pharmacophore model for this class of agents.
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| This compound Bromide | C34H55BrN2O5 | Subject of the article; impurity of Rocuronium Bromide. guidechem.com |
| Rocuronium Bromide | C32H53BrN2O4 | Parent compound; widely used neuromuscular blocking agent. nih.govdrugbank.com |
| Vecuronium Bromide | C32H53BrN2O4 | Related aminosteroidal neuromuscular blocking agent. nih.gov |
| Pancuronium Bromide | C35H60Br2N2O4 | Related aminosteroidal neuromuscular blocking agent. nih.gov |
| Acetylcholine | C7H16NO2+ | Endogenous neurotransmitter at the neuromuscular junction. derangedphysiology.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgslideshare.net In the context of this compound Bromide, a derivative of the neuromuscular blocking agent Rocuronium, QSAR studies would aim to predict the potency and efficacy of new analogues based on their molecular descriptors. While specific QSAR models for this compound Bromide are not extensively published, the principles of QSAR can be applied to understand how structural modifications might influence its activity.
A typical QSAR study involves the following steps:
Data Set Selection: A series of analogues of this compound Bromide with known biological activities (e.g., neuromuscular blocking potency) would be compiled.
Descriptor Calculation: Various molecular descriptors for each analogue would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. slideshare.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For this compound Bromide, key molecular descriptors likely to influence its activity at the nicotinic acetylcholine receptor would include:
Topological Descriptors: Related to the connectivity and branching of the steroid backbone and its substituents.
Electronic Descriptors: Such as atomic charges and dipole moments, which are crucial for the electrostatic interactions with the receptor.
Quantum Chemical Descriptors: Including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can provide insights into the molecule's reactivity.
A hypothetical QSAR model for this compound Bromide analogues might take the form of the following equation:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where IC50 is the concentration of the compound that produces 50% of the maximal inhibitory effect, and β represents the regression coefficients for each descriptor.
The insights gained from such a QSAR model would be invaluable for guiding the synthesis of new analogues with potentially improved pharmacological profiles.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Bromide Analogues
| Analogue | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted IC50 (nM) |
| This compound Bromide | 653.7 | 2.5 | 1 | 6 | 50 |
| Analogue A | 667.8 | 2.8 | 1 | 7 | 45 |
| Analogue B | 639.7 | 2.2 | 2 | 6 | 65 |
| Analogue C | 681.8 | 3.1 | 1 | 6 | 40 |
This table is for illustrative purposes only and does not represent actual experimental data.
De Novo Design and Theoretical Evaluation of Novel Analogues Based on SAR Insights
De novo design is a computational strategy used to generate novel molecular structures with desired biological activities from scratch, rather than by modifying existing compounds. nih.gov This approach, informed by Structure-Activity Relationship (SAR) insights, can be powerfully applied to the design of new analogues of this compound Bromide. The primary goal would be to design molecules that fit precisely into the binding site of the nicotinic acetylcholine receptor and exhibit optimized interactions.
The de novo design process typically involves:
Binding Site Characterization: A detailed understanding of the three-dimensional structure of the target receptor's binding pocket is essential. This can be obtained from X-ray crystallography or homology modeling.
Fragment Placement: Small molecular fragments are placed at favorable positions within the binding site based on steric and electrostatic complementarity.
Fragment Linking: The placed fragments are then connected using linker groups to form a complete molecule.
Scoring and Optimization: The newly designed molecules are evaluated and ranked based on their predicted binding affinity and other pharmacological properties.
Based on the known SAR of aminosteroidal neuromuscular blocking agents, key structural features of this compound Bromide that would be considered in a de novo design study include:
The quaternary ammonium (B1175870) groups, which are essential for binding to the anionic sites of the receptor.
The steroid nucleus, which provides the rigid scaffold necessary for the correct spatial orientation of the functional groups.
The acetyl group at the 3-position, which can be modified to explore its influence on binding affinity and duration of action.
Computational tools used for de novo design can generate a vast number of potential new structures. These virtual compounds are then subjected to theoretical evaluation using molecular docking and molecular dynamics simulations to predict their binding modes and affinities.
Table 2: Theoretical Evaluation of De Novo Designed Analogues of this compound Bromide
| Designed Analogue | Predicted Binding Affinity (kcal/mol) | Key Interactions with Receptor Residues | Predicted Onset of Action |
| Design 1 | -10.5 | Hydrogen bond with Tyr-A93, van der Waals interactions with Trp-B149 | Rapid |
| Design 2 | -9.8 | Cation-π interaction with Trp-D55, electrostatic interactions with Asp-C190 | Intermediate |
| Design 3 | -11.2 | Multiple hydrogen bonds with the binding pocket, enhanced hydrophobic interactions | Very Rapid |
This table is for illustrative purposes only and does not represent actual experimental data.
The most promising candidates from the theoretical evaluation would then be prioritized for chemical synthesis and subsequent experimental testing to validate their predicted activities. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Viii. Preclinical Pharmacokinetic and Pharmacodynamic Investigations Non Human in Vivo Models
Absorption, Distribution, Metabolism, Excretion (ADME) Studies in Animal Models
Preclinical ADME studies are fundamental in characterizing the disposition of a new chemical entity within a living organism. While specific data for "3-Acetyl Rocuronium (B1662866) Bromide" is not available, extensive research has been conducted on Rocuronium Bromide in various animal models.
Pharmacokinetic studies of Rocuronium Bromide have been performed in several animal species, including canines, to characterize its plasma concentration over time. Following intravenous administration, the plasma levels of Rocuronium Bromide are typically described by a multi-compartment model, indicating distribution from a central compartment (plasma) to peripheral tissues, followed by elimination. frontiersin.orgpfizermedicalinformation.comwikidoc.org
In a study involving beagle dogs, Rocuronium Bromide administered intravenously demonstrated a two-compartment pharmacokinetic model. frontiersin.org The compound showed an initial rapid decline in plasma concentration, corresponding to its distribution phase, followed by a slower elimination phase. frontiersin.org The distribution half-life in cats and dogs is reported to be between 1-2 minutes for the rapid phase and 14-18 minutes for the slower phase. pfizermedicalinformation.comwikidoc.orgdrugbank.com
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Volume of Distribution (Central Compartment, V1) | 1.45 ± 0.35 | L/kg |
| Volume of Distribution (Peripheral Compartment, V2) | 2.11 ± 0.75 | L/kg |
| Clearance (Central Compartment, CL1) | 0.37 ± 0.10 | L/h/kg |
| Clearance (Peripheral Compartment, CL2) | 0.42 ± 0.13 | L/h/kg |
| Elimination Half-life (t½) | 10.88 ± 1.33 | minutes |
Data derived from a study in beagles following a single intravenous dose. frontiersin.org
Tissue distribution studies are crucial for understanding where a compound travels in the body and how it is cleared. For Rocuronium Bromide, studies in cats and dogs indicate that the liver is the primary organ of elimination. drugbank.com The compound is taken up by the liver and subsequently excreted into bile in high concentrations. researchgate.net Studies using radiolabelled [14C]-Org 25969 (sugammadex, a reversal agent for rocuronium) in rats also provided insights into the distribution of aminosteroids, noting retention in the skeletal system. fda.gov
The plasma clearance of Rocuronium Bromide in geriatric patients and those with renal dysfunction was found to be reduced in some studies. hpra.ie In patients with hepatic disease, the mean plasma clearance is reduced by approximately 1 mL/kg/min. hpra.ie In dogs, Rocuronium is metabolized primarily by the liver. veteriankey.com
The elimination of Rocuronium Bromide from the body occurs via multiple pathways. In cats and dogs, studies confirm that the primary route of elimination is through the liver into the bile. drugbank.comveteriankey.com A smaller fraction is eliminated via the kidneys. veteriankey.com This is consistent with findings in humans, where Rocuronium is excreted in both urine and bile. researchgate.netnih.govmedsafe.govt.nz After administration of a radiolabelled dose in humans, approximately 47% of the radioactivity was recovered in the urine and 43% in the faeces over several days, indicating both renal and biliary excretion are significant pathways. medsafe.govt.nz The primary metabolite found in these samples is 17-desacetyl-rocuronium, though it is present in only small amounts. researchgate.net
Pharmacodynamic Assessment in Preclinical Models
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For neuromuscular blocking agents, this involves assessing their effect on muscle function and receptor interaction.
Direct in vivo receptor occupancy studies for "3-Acetyl Rocuronium Bromide" are not described in the literature. However, the mechanism of action for Rocuronium Bromide is well-established through extensive pharmacodynamic research. Rocuronium Bromide acts as a competitive antagonist at nicotinic cholinergic receptors located at the motor end-plate of the neuromuscular junction. pfizermedicalinformation.comdrugbank.comwikipedia.org By binding to these receptors, it prevents acetylcholine (B1216132) from depolarizing the muscle cell membrane, which in turn inhibits muscle contraction. drugbank.com The binding affinity and receptor occupancy determine the potency of the neuromuscular block. It is hypothesized that non-depolarizing agents may interfere with the sodium and potassium flux essential for muscle contraction. drugbank.com
The physiological response to Rocuronium Bromide has been evaluated in various anesthetized animal models. These studies typically measure the degree of neuromuscular blockade by stimulating a peripheral nerve and recording the muscle response, often using a train-of-four (TOF) stimulation pattern. frontiersin.orgnih.gov
In a study on isoflurane-anesthetized dogs, different dosages of Rocuronium Bromide were evaluated for their effect on globe position and respiration. nih.gov All tested dosages resulted in the centralization of the globe, a desired effect for ophthalmic surgery. nih.gov In another study in halothane-anesthetized dogs, Rocuronium was noted to have an onset of action of approximately 1.1 minutes and a duration of action of 13.7 minutes. veteriankey.com Animal studies have also indicated that Rocuronium Bromide has less vagal blocking activity than pancuronium (B99182) but more than vecuronium, which may account for the transient tachycardia observed in some patients. pfizermedicalinformation.comwikidoc.org
| Parameter | Finding | Anesthetic |
|---|---|---|
| Onset of Action | 1.1 ± 0.49 minutes | Halothane |
| Duration of Action | 13.7 ± 0.49 minutes | Halothane |
| Globe Position | Centralization achieved | Isoflurane |
| Cardiovascular Effects | Lacks significant effects | General |
Data compiled from studies in anesthetized dogs. veteriankey.comnih.gov
Investigation of Preclinical Drug-Drug Interactions
Preclinical in vivo investigations in non-human models have been crucial for characterizing the drug-drug interaction profile of this compound Bromide, which is professionally known as rocuronium bromide. These studies have primarily focused on interactions with agents intended to reverse its neuromuscular blocking effects and other drugs commonly used during anesthesia.
A significant area of investigation has been the interaction with the selective relaxant binding agent, sugammadex (B611050). pmda.go.jp The development of sugammadex was based on molecular design to form inclusion complexes with steroidal neuromuscular blocking agents like rocuronium, thereby neutralizing their effect. pmda.go.jp In vivo studies in anesthetized guinea pigs and rats demonstrated that sugammadex rapidly reverses rocuronium-induced neuromuscular blockade. pmda.go.jp For instance, in guinea pigs where a 90% neuromuscular block was induced by rocuronium, the administration of sugammadex significantly reduced the recovery time compared to saline. pmda.go.jp Similarly, in rats with a rocuronium-induced block, sugammadex administration resulted in a recovery time of 5.2 ± 0.8 minutes, compared to 12.3 ± 2.4 minutes with saline. pmda.go.jp
Further non-clinical studies in anesthetized beagle dogs investigated the hemodynamic consequences of the interaction between rocuronium bromide and sugammadex (Org 25969). fda.gov These in vivo studies were part of a larger screening effort that also utilized in vitro methods like isothermal microcalorimetry to assess binding potential with approximately 300 different compounds. fda.gov
Interactions with other neuromuscular blocking agents have also been explored in non-human models. An in vitro study on isolated mouse hemidiaphragm showed that after complete reversal of a rocuronium-induced block with sugammadex, the non-steroidal depolarizing agent suxamethonium produced a more intense neuromuscular blockade compared to controls. pmda.go.jp This highlights a pharmacodynamic interaction where the neuromuscular junction, freed from a non-depolarizing block, may exhibit altered sensitivity to a depolarizing agent.
The table below summarizes key findings from non-human in vivo drug-drug interaction studies involving rocuronium.
| Interacting Drug | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Sugammadex | Guinea Pig | Demonstrated rapid and effective reversal of rocuronium-induced neuromuscular blockade. The time to 90% recovery of twitch height was significantly shorter with sugammadex compared to saline. | pmda.go.jp |
| Sugammadex | Rat | Confirmed rapid reversal. Time to 90% recovery of twitch height was 5.2 minutes with sugammadex versus 12.3 minutes with saline. | pmda.go.jp |
| Sugammadex (Org 25969) | Beagle Dog | In vivo hemodynamic and electrocardiographic studies evaluated the effects of co-administration, noting a minor increase in the corrected QT interval at high doses. | fda.gov |
Translational Research Considerations for Early Drug Discovery and Target Validation (Non-Clinical)
Translational research for rocuronium bromide has been pivotal, bridging fundamental non-clinical discoveries with clinical applications. This process involves validating its molecular target and exploring novel therapeutic potentials beyond its primary use.
The primary target for rocuronium bromide is the nicotinic acetylcholine receptor (nAChR) at the motor end-plate. patsnap.comresearchgate.net Non-clinical research has validated this target by demonstrating rocuronium's competitive antagonism at the neuromuscular junction. researchgate.net In vitro studies using preparations like the mouse phrenic nerve-hemidiaphragm have quantified its inhibitory concentration (IC50), providing a measure of potency that can be correlated with in vivo effects in animals and humans. medchemexpress.com Pharmacokinetic studies in animal models, such as cats, have detailed its distribution, metabolism to less active metabolites like 17-desacetyl-rocuronium, and elimination primarily via the liver. medchemexpress.comdrugbank.com This foundational non-clinical data was essential for predicting its behavior in humans and establishing its profile as a rapid-onset, intermediate-duration neuromuscular blocker. drugbank.com
A significant aspect of rocuronium's translational success was the parallel development of a specific reversal agent, sugammadex. acs.org The concept of molecular encapsulation was validated in non-clinical models. researchgate.net Researchers synthesized and screened a series of cyclodextrin (B1172386) derivatives for their ability to form high-affinity host-guest complexes with rocuronium. acs.org In vitro and in vivo studies confirmed that this encapsulation mechanism effectively reversed muscle relaxation, providing a clear translational pathway from chemical design to a functional therapeutic intervention that enhances the safety and controllability of rocuronium in clinical settings. acs.orgresearchgate.net
More recently, translational research has identified a novel target for rocuronium bromide, opening potential new therapeutic avenues. Studies have identified it as an inhibitor of p53-related protein kinase (PRPK). mdpi.com This discovery has led to investigations into its use for treating cutaneous squamous cell carcinoma (cSCC). In a key non-clinical study, rocuronium bromide was shown to attenuate the development of solar-simulated light-induced cSCC in SKH1 hairless mice. mdpi.com This represents a significant example of drug repurposing, where non-clinical target validation in a relevant animal model provides the rationale for exploring a completely new clinical indication for an established drug. mdpi.com
The table below summarizes key non-clinical findings and their translational importance.
| Non-Clinical Finding | Model/Method | Translational Consideration & Target Validation | Reference |
|---|---|---|---|
| Competitive antagonism of nAChR | In vitro muscle preparations (e.g., mouse diaphragm) | Validated the primary mechanism of action and target (nAChR). Allowed for potency determination (IC50) to guide dose-finding studies. | researchgate.netmedchemexpress.com |
| Pharmacokinetic profile | In vivo models (e.g., cats) | Characterized metabolism and elimination pathways, informing predictions of drug behavior and duration of action in humans. | medchemexpress.comdrugbank.com |
| Reversal by molecular encapsulation | In vitro binding assays; In vivo animal models | Validated the concept and efficacy of cyclodextrin-based reversal agents (Sugammadex), leading to a new strategy for controlling neuromuscular blockade. | acs.orgresearchgate.net |
| Inhibition of PRPK | In vivo mouse model (SKH1 hairless mice) | Validated a novel target (PRPK) and provided proof-of-concept for a new indication (cSCC), demonstrating translational potential for drug repurposing. | mdpi.com |
Ix. Advanced Research Directions and Emerging Methodologies
Application of Omics Technologies (Proteomics, Metabolomics) to Elucidate Research Effects
Omics technologies, which permit the large-scale study of biological molecules, are transforming pharmacology and toxicology. nih.govnih.gov For a compound like 3-Acetyl Rocuronium (B1662866) Bromide, proteomics and metabolomics can provide a comprehensive view of its interactions within a biological system, moving beyond single-target assessments to a network-level understanding. biobide.com
Proteomics is instrumental in the early stages of drug development for identifying the biological targets of a compound. asbmb.org Chemical proteomics, in particular, is a powerful strategy for elucidating the direct and indirect protein targets of small molecules within complex biological samples. nih.gov
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to tag and identify active enzyme families, allowing for the assessment of a compound's effect on enzymatic activity across the proteome.
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement by a compound like 3-Acetyl Rocuronium Bromide would typically increase the thermal stability of its protein target, which can be quantified using mass spectrometry. biognosys.com
These high-throughput techniques can screen thousands of proteins simultaneously, providing a detailed map of the compound's interactome. creative-proteomics.com This is crucial for understanding its mechanism of action and for identifying potential biomarkers of its effects. youtube.com
Table 1: Proteomic Methodologies for Target Identification
| Methodology | Principle | Application to this compound Bromide Research | Potential Insights |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to covalently label the active sites of enzymes. creative-proteomics.com | Identification of specific enzymes or protein families that are functionally modulated by the compound. | Direct enzymatic targets, off-target enzyme interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. biognosys.com | Confirmation of direct binding to suspected targets (e.g., nicotinic acetylcholine (B1216132) receptors) and discovery of novel, non-covalent binding partners in a cellular context. | Primary and secondary binding targets, validation of engagement. |
| Quantitative Proteomics (e.g., iTRAQ, TMT) | Uses isobaric tags to label and quantify relative protein abundance between different samples. nih.gov | Analysis of global protein expression changes in cells or tissues following exposure to the compound. | Downstream effects on cellular pathways, identification of biomarkers. |
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. It provides a functional readout of the physiological state of a cell or organism. researchgate.net When a system is exposed to a compound like this compound Bromide, changes in the metabolome can reveal the biochemical pathways being perturbed.
By applying techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can generate a metabolomic fingerprint of the compound's effect. biobide.com This can be particularly insightful for a metabolite like this compound Bromide, as it helps to place it within the broader metabolic context of its parent compound, Rocuronium Bromide. nih.govresearchgate.netoup.com Research has successfully used mass spectrometry to quantify rocuronium and its metabolites in plasma, demonstrating the feasibility of these techniques. nih.govnih.gov
Key applications include:
Pathway Analysis: Identifying which metabolic pathways (e.g., energy metabolism, lipid metabolism, amino acid metabolism) are significantly altered.
Biomarker Discovery: Pinpointing specific metabolites that can serve as indicators of the compound's presence or effect.
Toxicology Studies: Understanding potential mechanisms of toxicity by observing disruptions in critical metabolic pathways. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Research
Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to create predictive models. nih.gov For this compound Bromide, these models can predict various properties:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. By analyzing the structural features of this compound Bromide and related aminosteroids, AI can predict its potency, affinity for nicotinic acetylcholine receptors, and potential off-target activities.
ADME/T Prediction: AI models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound. nih.gov This is critical in early-stage research to estimate the likely pharmacokinetic and safety profile of a compound before extensive preclinical testing. For instance, projects are underway to use AI to predict the course of action and recovery from neuromuscular blocking agents, taking into account numerous patient-related factors. veeva.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced AI models can integrate data to better predict the time course of a drug's concentration and its effects in the body. usu.eduoup.com Neural networks have been used to create self-adapting predictive control systems for neuromuscular blockade, demonstrating the power of AI in this area. nih.gov While existing PK/PD models for rocuronium are being assessed for their predictive capability, AI offers a path to refine these models for individual patient responses. researchgate.net
Table 2: AI/ML Applications in Compound Research
| AI/ML Application | Description | Relevance to this compound Bromide |
|---|---|---|
| Predictive QSAR Modeling | Algorithms learn from existing structure-activity data to predict the biological activity of new or under-researched compounds. nih.gov | Estimate neuromuscular blocking potency and receptor affinity based on its unique steroidal structure. |
| ADME/Tox Prediction | Deep learning models analyze molecular features to forecast pharmacokinetic properties and potential toxicities. nih.gov | Predict bioavailability, metabolic stability, and potential off-target toxicities in silico. |
| Enhanced PK/PD Modeling | Machine learning integrates diverse datasets (e.g., patient factors, dosing) to create more accurate and individualized models of drug effect over time. veeva.com | Refine predictions of the onset, duration, and recovery from neuromuscular block associated with this specific compound. |
These platforms can:
Identify Novel Synthetic Routes: Suggest more efficient or cost-effective pathways compared to traditional methods.
Predict Reaction Outcomes: Estimate the yield and likelihood of success for different chemical reactions.
Optimize Reaction Conditions: Propose optimal solvents, temperatures, and catalysts to improve efficiency.
Recent advancements have demonstrated the use of automated, nanoscale synthesis platforms for creating large libraries of related compounds, a process that generates vast amounts of data ideal for machine learning optimization. nih.gov
Nanotechnology Applications for Research Delivery Systems and Enhanced Bioavailability Studies (Preclinical)
Nanotechnology offers powerful tools for overcoming challenges in drug delivery, such as poor solubility and bioavailability, which are critical considerations in preclinical research. nih.govbohrium.comresearchgate.net By encapsulating compounds in nano-sized carriers, their pharmacokinetic properties can be significantly improved. nih.gov
For preclinical research on this compound Bromide, nanotechnology-based delivery systems could be developed to study its effects with greater precision. nih.gov
Lipid Nanoparticles (LNPs): These have been successfully used to deliver various types of molecules. astrazeneca.com Encapsulating this compound Bromide in LNPs could enhance its solubility and control its release, providing more consistent exposure in preclinical models.
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that offer sustained release of a compound. nih.gov This would be valuable for studying the long-term effects of the compound in vivo.
Inorganic Nanoparticles: Materials like ultra-small silica (B1680970) particles can be engineered to target specific tissues, which could allow researchers to investigate the compound's effects on particular organs or cell types with high precision. astrazeneca.com
These nano-delivery systems can improve the translation of preclinical findings by ensuring more reliable and targeted administration of the research compound. youtube.comus.es
Development of Novel Research Tools and Assays Utilizing this compound Bromide
The compound this compound Bromide, formally identified in pharmacopeial standards as Rocuronium Bromide EP Impurity B or Rocuronium USP Related Compound B, serves a critical function in the advancement of analytical methodologies. synzeal.comaxios-research.com Its primary utility is not as a therapeutic agent itself, but as an essential reference standard in the development, validation, and quality control of assays designed to monitor the purity and stability of Rocuronium Bromide formulations. synzeal.com The precise characterization and availability of this compound Bromide are fundamental to ensuring the safety and efficacy of Rocuronium Bromide as a neuromuscular blocking agent.
The development of robust analytical tools is a cornerstone of pharmaceutical research and manufacturing. In this context, this compound Bromide is instrumental in the creation of highly specific and sensitive chromatographic assays, particularly High-Performance Liquid Chromatography (HPLC) methods. These assays are designed to separate and quantify Rocuronium Bromide from its related substances, including impurities that may arise during synthesis or degradation. google.com The presence and quantity of such impurities can significantly impact the safety and potency of the final drug product.
The utilization of this compound Bromide as a reference standard allows analytical chemists and formulation scientists to:
Establish Method Specificity: By having a pure sample of this compound Bromide, researchers can develop chromatographic conditions that ensure a clear separation of this impurity from the active pharmaceutical ingredient (API), Rocuronium Bromide, and other related compounds. This is crucial for accurately identifying and quantifying each component in a sample.
Determine Limits of Detection and Quantification: The availability of a certified reference standard is necessary to establish the sensitivity of an analytical method. Researchers can prepare serial dilutions of this compound Bromide to determine the lowest concentration that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ).
Validate Assay Accuracy and Precision: Method validation is a regulatory requirement to ensure that an analytical method is reliable and reproducible. This compound Bromide is used to prepare control samples at known concentrations to assess the accuracy (closeness to the true value) and precision (repeatability) of the assay.
Conduct Stability Studies: Pharmaceutical formulations are subjected to stability testing under various environmental conditions to determine their shelf life. Assays utilizing this compound Bromide as a reference standard are employed to monitor the formation of this impurity over time, providing critical data on the degradation pathways of Rocuronium Bromide. google.com
Below is a data table summarizing the key analytical parameters that are established using this compound Bromide as a reference standard in the development of a typical HPLC assay for Rocuronium Bromide.
| Parameter | Description | Role of this compound Bromide |
|---|---|---|
| Specificity / Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | Used to demonstrate resolution from the Rocuronium Bromide peak and other impurities. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve is generated using known concentrations of the this compound Bromide standard. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | The linearity data for the this compound Bromide standard defines the quantifiable range for this impurity. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Determined by spiking a placebo with a known amount of the this compound Bromide standard and measuring the recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed by performing repeated analyses of a sample containing a known concentration of the this compound Bromide standard. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Established by analyzing samples with decreasing concentrations of the this compound Bromide standard. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Established by analyzing samples with decreasing concentrations of the this compound Bromide standard. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The resolution between Rocuronium Bromide and this compound Bromide is monitored while intentionally varying parameters like mobile phase composition, pH, and column temperature. |
While the primary application of this compound Bromide is in the realm of analytical chemistry, its availability also contributes to a deeper understanding of the structure-activity relationships of rocuronium-related compounds. pharmaffiliates.com By studying the pharmacological activity of this and other analogues, researchers can gain insights into the structural requirements for potent neuromuscular blockade. nih.gov This knowledge can, in turn, inform the design of future neuromuscular blocking agents with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 3-Acetyl Rocuronium Bromide to minimize impurities?
- Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent purity) and intermediate purification. A novel method involving stepwise alkylation and acetylation under controlled pH (e.g., 8–9) can reduce byproducts like desacetyl derivatives . Impurity avoidance may require chromatographic monitoring (HPLC) during intermediate stages, as outlined in pharmacopeial protocols for related compounds .
Q. How can researchers validate analytical methods for quantifying this compound Bromide in pharmacokinetic studies?
- Answer: Use certified reference materials (CRMs) traceable to Ph. Eur. or USP standards to calibrate HPLC or LC-MS systems . Validate methods per ICH guidelines by assessing linearity (e.g., 0.01–10 mg/mL), precision (RSD <2%), and recovery rates (>98%) using spiked biological matrices. Peak identification should align with USP protocols for rocuronium derivatives .
Q. What mechanistic models explain this compound Bromide’s inflammatory effects in vascular endothelial cells?
- Answer: In vitro studies using calf pulmonary artery endothelial (CPAE) cells show that the compound suppresses nitric oxide (NO) production via endothelial NO synthase inhibition while increasing prostaglandin E2 (PGE2) via cyclooxygenase-2 activation. Researchers should replicate these models with dose-response curves (0.1–100 µM) and include controls for nonspecific cytotoxicity .
Advanced Research Questions
Q. How can geographic variability in dose-response relationships impact experimental design for neuromuscular blocking studies?
- Answer: Regional differences in metabolism (e.g., higher ED50 in Austrians vs. Americans) necessitate stratified dosing in multi-center trials. Use mechanomyography to measure neuromuscular block duration (e.g., Dur25: time to 25% twitch recovery) and adjust for factors like diet or genetic polymorphisms . Include pre-trial pharmacokinetic profiling to standardize protocols across cohorts.
Q. What methodologies are effective for studying antagonism of this compound Bromide-induced neuromuscular block?
- Answer: Compare traditional acetylcholinesterase inhibitors (e.g., neostigmine) with cyclodextrin-based agents (e.g., Org 25969), which encapsulate the compound and accelerate dissociation from acetylcholine receptors. Use acceleromyography (TOF-Watch®) to quantify recovery (target train-of-four ratio ≥0.9) and monitor for recurarization .
Q. How should researchers design experiments to assess drug interactions between this compound Bromide and volatile anesthetics?
- Answer: Conduct in vivo studies with halogenated anesthetics (e.g., isoflurane) to evaluate potentiation effects. Measure twitch depression latency and recovery times under steady-state anesthetic concentrations. Note that prolonged neuromuscular block may require adjusted reversal protocols (e.g., delayed neostigmine administration) .
Q. What translational challenges arise when extrapolating in vitro CPAE cell data to in vivo pain models for this compound Bromide?
- Answer: In vitro findings (e.g., PGE2 upregulation) may not fully replicate clinical pain responses due to systemic factors like plasma protein binding or blood-brain barrier penetration. Validate mechanisms using rodent models with nociceptive behavioral assays (e.g., tail-flick test) and correlate with inflammatory markers (e.g., serum IL-6) .
Q. Which techniques are critical for impurity profiling of this compound Bromide in compliance with pharmacopeial standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
